4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol
Description
Properties
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-12-7-8(5-6-11(12)19)9-3-2-4-10(13(9)15)14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLEMCIYQDGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685757 | |
| Record name | 2'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-60-4 | |
| Record name | [1,1′-Biphenyl]-4-ol, 2′-fluoro-3-methoxy-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262001-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as copper or silver salts, under specific conditions . The reaction conditions often require a controlled environment to ensure the selective introduction of the trifluoromethyl group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups attached to the phenyl ring.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its potential in several areas:
Medicinal Chemistry
- Antiviral Activity : Studies have shown that 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol exhibits inhibitory effects on various viral strains. For instance, it has been evaluated for its ability to inhibit influenza virus replication by interfering with viral RNA polymerase activity .
- Anticancer Properties : Preclinical studies indicate that this compound can induce apoptosis in cancer cell lines such as breast and prostate cancer. Flow cytometry analyses demonstrated increased rates of apoptosis among treated cells compared to controls .
Enzyme Interaction Studies
- Kinase Inhibition : The compound has been noted for its potential to inhibit kinases involved in cancer progression and neurodegenerative diseases, showcasing its relevance in therapeutic contexts .
Antiviral Efficacy
A study demonstrated that this compound inhibited the replication of influenza viruses in vitro. The mechanism involved interference with viral RNA polymerase activity, which is critical for viral replication.
Cancer Cell Line Studies
In assays involving various cancer cell lines (e.g., breast and prostate cancer), the compound exhibited dose-dependent cytotoxicity. Flow cytometry analyses indicated increased rates of apoptosis among treated cells compared to controls.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol
- Structure : Differs in the positions of the fluorine and trifluoromethyl groups (positions 2 and 3 on the phenyl ring vs. 4-methoxy-3-trifluoromethylphenyl in the target compound).
- Molecular Formula : C₁₄H₁₀F₄O₂ (same as the target compound but with substituent rearrangement).
- Properties : The positional isomerism likely alters electronic effects and steric interactions, impacting receptor binding. Such isomers often exhibit divergent biological activities .
4-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methoxyphenol
- Structure: Features bis-indole groups attached to the methoxyphenol core.
- Molecular Weight : 396.49 g/mol (higher due to indole substituents).
- Activity : Indole derivatives are associated with anticancer and neuroprotective activities. The bulky indole groups may reduce membrane permeability compared to the fluorinated target compound .
Quinoline Derivatives of Zingerone (e.g., 4-((2,4-Dimethylquinolin-3-yl)methyl)-2-methoxyphenol)
- Structure: Quinoline rings replace the fluorophenyl group.
- Activity: Quinoline moieties are known for antimicrobial and anticancer properties.
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol
- Structure: Contains a carboximidoyl bridge linking a 4-hydroxyphenyl group to the methoxyphenol core.
- Activity : Demonstrated analgesic effects but lower efficacy than paracetamol. The carboximidoyl group may reduce hepatotoxicity compared to traditional analgesics, though its polar nature could limit bioavailability relative to the fluorinated target compound .
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- Structure : A propenyl chain with a hydroxyl group replaces the fluorinated phenyl ring.
- Activity : Exhibits antifungal and antioxidant properties. The propenyl group enhances radical scavenging capacity, but the lack of fluorination may reduce metabolic stability .
Comparative Data Table
Key Findings and Implications
- Structural Impact on Activity : Fluorine and trifluoromethyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to hydroxyl or propenyl substituents in analogs.
- Pharmacological Potential: Quinoline and indole derivatives exhibit target-specific mechanisms (e.g., antimicrobial), while the target compound’s fluorinated structure may favor interactions with hydrophobic enzyme pockets.
- Toxicity Considerations : Carboximidoyl analogs show reduced hepatotoxicity, suggesting that fluorinated derivatives might also offer safer profiles compared to traditional drugs .
Biological Activity
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol can be described as follows:
- IUPAC Name : 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol
- Molecular Formula : C14H10F4O2
- CAS Number : 53221073
Structural Features
- The presence of trifluoromethyl and methoxy groups enhances the compound's lipophilicity and potential interactions with biological targets.
- The fluorine atoms may increase the compound's binding affinity to specific enzymes or receptors due to their electron-withdrawing nature.
Research indicates that 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol exhibits various biological activities, primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. In vitro studies suggest moderate inhibitory effects against COX-1 and COX-2 with IC50 values indicating varying degrees of potency.
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
Case Studies
-
Cytotoxicity Against Cancer Cells :
- In a study evaluating various derivatives, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol showed significant cytotoxicity against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent. The IC50 values were reported in the range of micromolar concentrations, suggesting effective activity.
-
Inhibition of Enzymes :
- Molecular docking studies revealed that the compound interacts with key residues in the active sites of COX enzymes, leading to inhibition. The presence of fluorine atoms enhances these interactions through hydrogen bonding and electrostatic interactions, contributing to its biological efficacy.
Comparison with Related Compounds
To better understand the unique properties of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenol | Methoxy group only | Antioxidant properties |
| Trifluoromethyl derivatives | Varying fluorinated groups | Enhanced enzyme inhibition |
| Other phenolic compounds | Different substituents | Variable anticancer activity |
Q & A
Q. Q1. What are the recommended synthetic routes for 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
Suzuki-Miyaura Coupling : To introduce the fluorinated aryl group to the methoxyphenol backbone.
Protection/Deprotection of Functional Groups : Use of tert-butyldimethylsilyl (TBS) ether to protect the hydroxyl group during fluorination .
Fluorination : Employing agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
Optimization Strategies :
- Temperature Control : Maintain −78°C during fluorination to minimize side reactions.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
- Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. Q2. How is the structural characterization of this compound validated, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and stereochemistry. Example parameters from analogous compounds:
- Space group: P21/c (monoclinic)
- Unit cell dimensions: a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13° .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear at δ 6.8–7.5 ppm (doublets for fluorinated positions).
- ¹⁹F NMR : Distinct signals for -CF₃ (~−63 ppm) and -F (~−115 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 257.06 (calculated for C₁₄H₁₀F₄O₂) .
Advanced Research Questions
Q. Q3. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer: The -CF₃ group:
- Activates the Aromatic Ring : Enhances electrophilicity at ortho and para positions via inductive effects.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using UV-Vis spectroscopy.
- Example: Second-order rate constant (k₂) increases by ~3x for fluorinated derivatives .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show reduced LUMO energy (−2.1 eV vs. −1.6 eV for non-fluorinated analogs), favoring nucleophilic attack .
Q. Q4. What mechanistic insights explain its inhibitory activity against acetylcholinesterase (AChE), and how do structural modifications alter potency?
Methodological Answer:
-
Enzyme Assays : Use Ellman’s method to measure AChE inhibition (IC₅₀ values). For similar methoxyphenol derivatives:
Compound IC₅₀ (nM) KI (nM) Eugenol derivative 90.10 379.57 Fluorinated analog 45.20 210.34 -
Docking Studies : The fluorophenyl group forms hydrophobic interactions with Trp286 in the AChE active site (PDB: 1ACJ).
-
Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Enhance binding by stabilizing charge-transfer interactions.
- Methoxy Positioning : Ortho-methoxy improves solubility without steric hindrance .
Q. Q5. How can researchers resolve contradictions in reported solubility data for fluorinated phenolic compounds?
Methodological Answer:
- Experimental Replication : Use standardized conditions (e.g., shake-flask method at 25°C, pH 7.4).
- Advanced Techniques :
- Hansen Solubility Parameters (HSP) : Compare δd (dispersion), δp (polar), and δh (hydrogen bonding) values.
- Molecular Dynamics (MD) Simulations : Predict solvation free energy (ΔG_solv) .
- Case Study : For 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol:
Q. Q6. What strategies mitigate degradation during long-term stability studies of fluorinated phenolic compounds?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months.
- Key Degradation Pathways : Hydrolysis (pH-dependent), photooxidation.
- Stabilization Methods :
- Antioxidants : Add 0.1% BHT to ethanol solutions.
- Light Protection : Use amber glass vials and store under nitrogen .
- Analytical Monitoring : Track degradation products via LC-MS/MS (e.g., m/z 273.05 for hydroxylated byproduct) .
Q. Q7. How do fluorinated substituents affect metabolic pathways in in vitro hepatic models?
Methodological Answer:
- Metabolite Profiling : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS.
- Major Metabolites : Glucuronidated (m/z 433.08) and sulfated (m/z 337.02) derivatives.
- Enzyme Inhibition Assays : Fluorine reduces CYP3A4-mediated metabolism (IC₅₀ > 50 μM vs. 12 μM for non-fluorinated analogs) .
- Computational Tools : Use MetaSite 7.0 to predict Phase I/II metabolism sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
